molecular formula C12H14BrNO4S B5682909 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid

4-bromo-3-(1-piperidinylsulfonyl)benzoic acid

Katalognummer B5682909
Molekulargewicht: 348.21 g/mol
InChI-Schlüssel: BENVHYLMIUNALD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-3-(1-piperidinylsulfonyl)benzoic acid, also known as BPSB, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. BPSB is a sulfonamide derivative that has a bromine atom and a piperidine ring attached to a benzoic acid molecule.

Wissenschaftliche Forschungsanwendungen

4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been studied for its potential applications in various fields of scientific research. One of the most significant applications of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is in the field of medicinal chemistry. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have inhibitory effects on certain enzymes, such as carbonic anhydrase and acetylcholinesterase, which are involved in various diseases, including glaucoma, Alzheimer's disease, and epilepsy. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been studied for its potential use as a drug delivery agent, as it can be conjugated with other molecules to target specific tissues or cells.

Wirkmechanismus

The mechanism of action of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid involves its interaction with enzymes and other proteins in the body. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to bind to the active site of carbonic anhydrase and acetylcholinesterase, inhibiting their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid also interacts with other proteins, such as albumin and transferrin, which can affect its pharmacokinetics and biodistribution.
Biochemical and Physiological Effects
4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has been found to have various biochemical and physiological effects in the body. Inhibition of carbonic anhydrase can lead to a decrease in intraocular pressure, which is beneficial in the treatment of glaucoma. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels in the brain, which is beneficial in the treatment of Alzheimer's disease. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid has also been found to have anti-inflammatory and antioxidant effects, which can be beneficial in the treatment of various diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its specificity for certain enzymes and proteins, which can allow for targeted inhibition or modulation of their activity. 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid is also relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in lab experiments is its potential toxicity, as it can interact with other proteins and enzymes in the body, leading to unintended effects.

Zukünftige Richtungen

There are several future directions for research on 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid. One area of interest is the development of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid-based drug delivery systems, which can target specific tissues or cells. Another area of interest is the study of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid's interactions with other proteins and enzymes in the body, which can provide insights into its pharmacokinetics and biodistribution. Additionally, further research is needed to determine the safety and efficacy of 4-bromo-3-(1-piperidinylsulfonyl)benzoic acid in various disease models.

Eigenschaften

IUPAC Name

4-bromo-3-piperidin-1-ylsulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO4S/c13-10-5-4-9(12(15)16)8-11(10)19(17,18)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BENVHYLMIUNALD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(piperidine-1-sulfonyl)-benzoic acid

Synthesis routes and methods

Procedure details

Compound 3.1 was prepared from 4-bromo-3-chlorosulfonyl-benzoic acid 2.1 and piperidine a1 in 88% yield according to general method B. MS (M−1)=346.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
88%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.